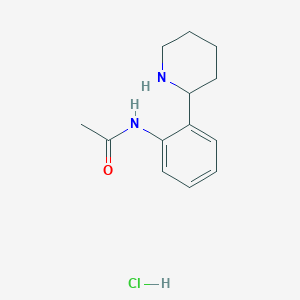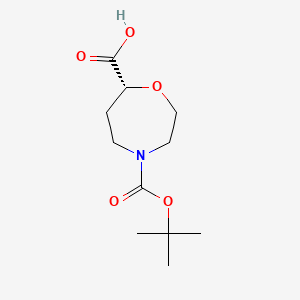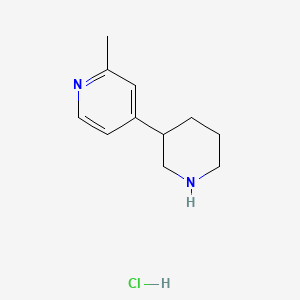
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1-trifluoroethane, is a compound that combines two fluorinated ethanes. These compounds are known for their applications in refrigeration and as blowing agents in the production of foams. The mixture leverages the unique properties of both components to achieve desired physical and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1,1,1,2,2-pentafluoro-, and 1,1,1-trifluoroethane typically involves the fluorination of ethane derivatives. The process can be carried out using various fluorinating agents such as hydrogen fluoride (HF) in the presence of catalysts like antimony pentachloride (SbCl5) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination of the ethane molecules.
Industrial Production Methods
Industrial production of these compounds generally follows a similar fluorination process but on a larger scale. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. The separation of the desired products from by-products and unreacted starting materials is typically achieved through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, although they are generally resistant due to the strong C-F bonds.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in the presence of a suitable solvent.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carbonyl compounds, while substitution could yield various fluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as solvents and intermediates in organic synthesis. Their unique properties make them suitable for reactions requiring non-reactive and stable environments.
Biology
While not commonly used directly in biological research, their derivatives can be employed in the study of fluorinated biomolecules and their interactions.
Medicine
Industry
Industrially, these compounds are crucial in refrigeration, air conditioning, and as blowing agents for foam production
Mechanism of Action
The mechanism by which these compounds exert their effects is primarily through their physical properties. In refrigeration, for example, their ability to absorb and release heat efficiently is key. On a molecular level, the strong C-F bonds contribute to their stability and inertness, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,2,3,3-Hexafluoropropane
- Difluoromethane
Uniqueness
Ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1-trifluoroethane, stands out due to its balanced properties derived from both components. It offers a combination of stability, low toxicity, and effective performance in refrigeration and foam production, which might not be as pronounced in other similar compounds.
This detailed overview provides a comprehensive understanding of ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1-trifluoroethane, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1,1,1,2,2-pentafluoroethane;1,1,1-trifluoroethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5.C2H3F3/c3-1(4)2(5,6)7;1-2(3,4)5/h1H;1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHIVSGZDGXOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)F.C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150621-87-7 |
Source


|
| Record name | 1,1,1,2,2-Pentafluoroethane mixt. with 1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150621-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B8257588.png)
![1H-Pyrazole-5-carboxylic acid, 3-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-](/img/structure/B8257592.png)

![azanium;(E)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate](/img/structure/B8257603.png)


